Flumiclorac-pentyl chemical structure and properties
Flumiclorac-pentyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] It belongs to the N-phenylphthalimide class of herbicides and acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[3] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of flumiclorac-pentyl, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Flumiclorac-pentyl is chemically known as pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate.[4] Its chemical structure is characterized by a chlorinated and fluorinated phenyl ring linked to a tetrahydrophthalimide group and a pentyl ester side chain.
Diagram 1: Chemical Structure of Flumiclorac-Pentyl
Caption: 2D chemical structure of flumiclorac-pentyl.
Physicochemical Properties
A summary of the key physicochemical properties of flumiclorac-pentyl is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological activity.
| Property | Value | Reference |
| IUPAC Name | pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate | [4] |
| CAS Number | 87546-18-7 | [4][5] |
| Molecular Formula | C₂₁H₂₃ClFNO₅ | [5] |
| Molecular Weight | 423.86 g/mol | [5] |
| Appearance | White powder | |
| Melting Point | 88.9 - 90.1 °C | |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 0.185 mg/L at 25°C | |
| Vapor Pressure | 1.33 x 10⁻⁵ Pa at 25°C | |
| Log P (Octanol-Water Partition Coefficient) | 4.99 |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like flumiclorac-pentyl is typically performed following standardized international guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory authorities and the scientific community.
Melting Point Determination (OECD Guideline 102)
The melting point of flumiclorac-pentyl can be determined using several methods outlined in OECD Guideline 102.[6][7][8][9] A common and accurate method is the capillary tube method.
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Principle: A small, uniform sample of the crystalline substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a heating block or liquid bath. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
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Apparatus:
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Melting point apparatus with a heating block or bath, a temperature sensor, and a means of observing the sample.
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Capillary tubes (closed at one end).
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Sample packing device.
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-
Procedure:
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A small amount of finely powdered flumiclorac-pentyl is introduced into a capillary tube to a height of 2-4 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature at which the first drop of liquid is observed and the temperature at which all solid material has melted are recorded.
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Water Solubility Determination (OECD Guideline 105)
Due to the low water solubility of flumiclorac-pentyl, the Column Elution Method described in OECD Guideline 105 is the most appropriate technique.[10][11][12][13]
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Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.
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Apparatus:
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Water-jacketed column with a temperature control system.
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Inert carrier material (e.g., glass beads, silica gel).
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Metering pump for precise water flow.
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Fraction collector.
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Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).
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-
Procedure:
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The carrier material is coated with a known amount of flumiclorac-pentyl.
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The coated material is packed into the column.
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Degassed, deionized water is pumped through the column at a constant, low flow rate.
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Fractions of the eluate are collected at regular intervals.
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The concentration of flumiclorac-pentyl in each fraction is determined using a validated analytical method.
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The process is continued until the measured concentrations in successive fractions are constant, indicating that equilibrium has been reached.
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Vapor Pressure Determination (OECD Guideline 104)
For substances with low vapor pressure like flumiclorac-pentyl, the Gas Saturation Method as described in OECD Guideline 104 is a suitable approach.[14][15][16][17]
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Principle: A stream of inert gas (e.g., nitrogen or argon) is passed through or over the surface of the test substance at a known, constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure can be calculated.
-
Apparatus:
-
Thermostatically controlled saturation chamber.
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Inert gas supply with a flow meter.
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Trapping system to collect the vaporized substance (e.g., sorbent tubes, cold traps).
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Analytical instrument for quantifying the trapped substance (e.g., GC-MS, HPLC).
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-
Procedure:
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A known amount of flumiclorac-pentyl is placed in the saturation chamber.
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The chamber is brought to the desired temperature and allowed to equilibrate.
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A controlled flow of inert gas is passed through the chamber for a measured period.
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The vaporized flumiclorac-pentyl is collected in the trapping system.
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The amount of trapped substance is quantified using a suitable analytical method.
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The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.
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Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
Flumiclorac-pentyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll (essential for photosynthesis) and heme (a component of cytochromes involved in respiration).
The inhibition of PPO by flumiclorac-pentyl leads to a cascade of events that ultimately result in the death of susceptible plant cells. The signaling pathway is as follows:
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Inhibition of PPO: Flumiclorac-pentyl binds to the PPO enzyme, blocking its normal function.
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Accumulation of Protoporphyrinogen IX: With PPO inhibited, its substrate, protoporphyrinogen IX, accumulates within the plastids (chloroplasts and mitochondria).
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Leakage into the Cytoplasm: The excess protoporphyrinogen IX leaks out of the plastids and into the cytoplasm.
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Oxidation to Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.
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Photosensitization and Reactive Oxygen Species (ROS) Generation: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
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Cellular Damage: Singlet oxygen and other reactive oxygen species initiate lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This rapid membrane damage is the primary cause of the necrotic lesions observed on treated plants.
Diagram 2: Signaling Pathway of Flumiclorac-Pentyl's Herbicidal Action
Caption: Inhibition of PPO by flumiclorac-pentyl leads to ROS and cell death.
Toxicological Profile
Flumiclorac-pentyl exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.[1] It is not considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant.[1][18] The primary health concerns are slight eye irritation and dermal sensitization.[1][18] In subchronic and chronic toxicity studies in dogs, the primary effects observed at high doses were decreased body weight and alterations in blood clotting time.[1]
Ecotoxicological Profile
Flumiclorac-pentyl is practically non-toxic to birds and mammals on an acute basis.[18] It is moderately toxic to fish and aquatic invertebrates.[3] Due to its mechanism of action, which involves photosensitization, the toxicity of flumiclorac-pentyl to aquatic organisms can be enhanced in the presence of sunlight.[19] The parent compound degrades rapidly in soil and aquatic environments through hydrolysis and photolysis.[2][3] Its primary degradate, flumiclorac acid, is more mobile in soil.[19]
Conclusion
Flumiclorac-pentyl is an effective herbicide with a well-defined mechanism of action targeting the PPO enzyme in plants. Its physicochemical properties, characterized by low water solubility and high lipophilicity, influence its behavior in the environment and its interaction with biological systems. The standardized experimental protocols outlined in this guide provide a framework for the reliable determination of its key properties. A thorough understanding of the chemical, physical, and biological characteristics of flumiclorac-pentyl is essential for its safe and effective use in weed management and for informing future research and development in the field of agrochemicals and drug discovery.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Flumiclorac-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. Flumiclorac [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Flumiclorac-pentyl | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Livres [books.google.fr]
- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
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- 19. downloads.regulations.gov [downloads.regulations.gov]
